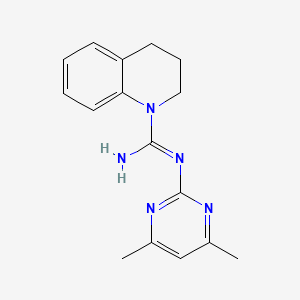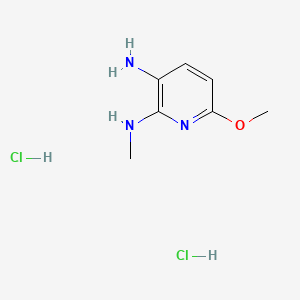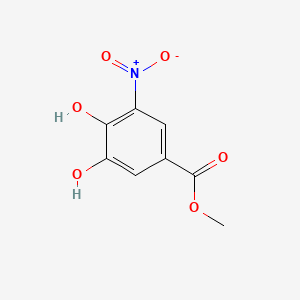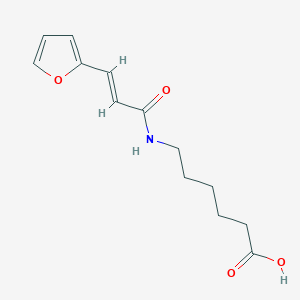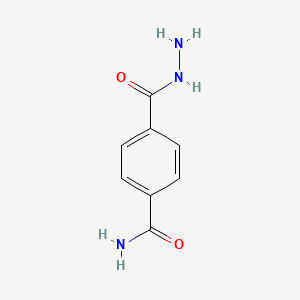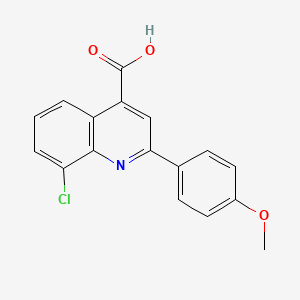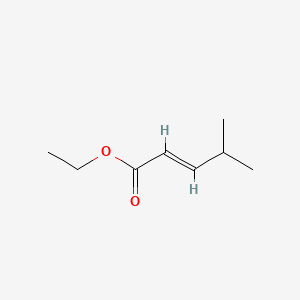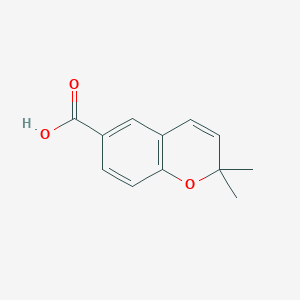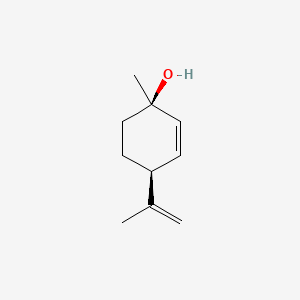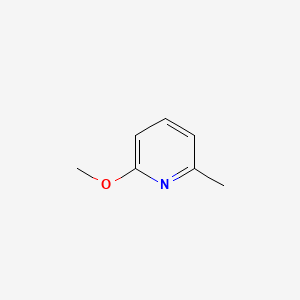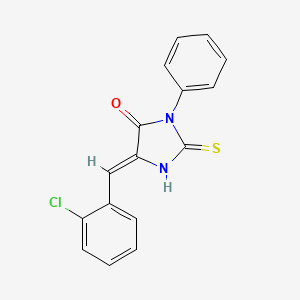
5-((2-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is a heterocyclic compound known for its diverse chemical properties and potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a unique structure that includes a thioxo group, a phenyl ring, and a chlorophenyl moiety, making it an interesting subject for chemical research and synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone typically involves the condensation of 2-chlorobenzaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Example Reaction:
2-Chlorobenzaldehyde+3-Phenyl-2-thioxo-4-imidazolidinoneNaOH, EtOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-((2-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
科学研究应用
Chemistry
In chemistry, 5-((2-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 5-((2-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thioxo group and the chlorophenyl moiety may play crucial roles in its binding affinity and activity.
相似化合物的比较
Similar Compounds
3-Phenyl-2-thioxo-4-imidazolidinone: Lacks the chlorophenyl group, which may result in different chemical and biological properties.
5-((2-Bromophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and biological activity.
5-((2-Methylphenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone: Contains a methyl group instead of chlorine, which can affect its chemical behavior and applications.
Uniqueness
The presence of the 2-chlorophenyl group in 5-((2-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19(16(21)18-14)12-7-2-1-3-8-12/h1-10H,(H,18,21)/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAIMVRIXHLBQV-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15985-15-6 |
Source


|
| Record name | 4-Imidazolidinone, 5-((2-chlorophenyl)methylene)-3-phenyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
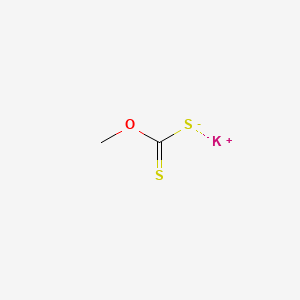

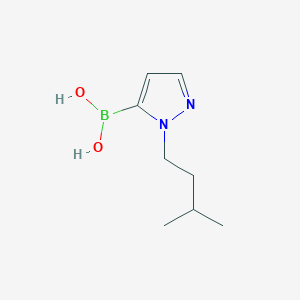
![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)
